1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
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Overview
Description
1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine compounds are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 1-(2-chlorophenyl)methanamine with 4-(4-fluorophenyl)piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential as an anti-allergic and anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to histamine H1 receptors, thereby inhibiting the action of histamine and reducing allergic reactions. Additionally, it may interact with other receptors and enzymes, contributing to its anti-inflammatory and anti-allergic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine
- 1-[(2-Fluorophenyl)methyl]-4-(4-chlorophenyl)piperazine
- 1-[(2-Chlorophenyl)methyl]-4-(4-chlorophenyl)piperazine
Uniqueness
1-[(2-Chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both chlorine and fluorine atoms in the molecule enhances its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2/c18-17-4-2-1-3-14(17)13-20-9-11-21(12-10-20)16-7-5-15(19)6-8-16/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOJWPOOOJEWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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